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Compound of Interest

TRIS(TRIMETHYLSILOXY)ANTIM
Compound Name:

ONY
CAS No.: 194033-87-9
Cat. No.: B071154

Get Quote

Executive Summary

Tris(trimethylsiloxy)antimony (

, often abbreviated as Sb(OTMS)3) is a specialized metal-organic precursor for the Atomic
Layer Deposition (ALD) of antimony-based thin films, including Antimony Oxide (

) and Antimony Chalcogenides (e.qg.,
for phase change memory).

Unlike halide precursors (

), Sb(OTMS)3 offers a chlorine-free deposition route, eliminating corrosive byproducts and film
impurities. Compared to standard alkoxides (

), the bulky trimethylsilyl ligands provide steric hindrance that stabilizes the monomeric species
in the gas phase, potentially improving volatility and self-limiting surface reactions.
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This guide details the experimental setup, precursor handling, and process development
protocol required to utilize Sb(OTMS)3 effectively.

Precursor Chemistry & Properties

Understanding the physicochemical properties of Sb(OTMS)3 is critical for designing the
delivery system.

Property Specification Notes

Chemical Formula C9H2703SbSi3

High MW implies lower vapor
Molecular Weight 401.33 g/mol pressure than simple

alkoxides.

Monomeric in gas/solution;
Physical State Liquid / Low-melting Solid tends to dimerize in solid state.

[1]2]

Requires heating (40-70°C)

Vapor Pressure Moderate o
for sufficient ALD flux.
Hydrolyzes to form
Reactivity Moisture Sensitive and Trimethylsilanol (
).
- Avoid overheating bubbler to
Thermal Stability Stable < 150°C

prevent pre-decomposition.

Key Insight: While Sb(OTMS)3 exists as a dimer in the solid state, it dissociates into monomers
upon vaporization. The delivery lines must be kept sufficiently hot to prevent cold-spot
condensation and re-dimerization, which would block flow.

Experimental Hardware Setup

The following schematic details the required ALD reactor configuration. A "draw-down" or
"vapor-boost" setup is recommended due to the precursor's moderate vapor pressure.
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Precursor Delivery System Diagram
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Figure 1: Heated delivery system for Sb(OTMS)3. Note the temperature gradient (Bubbler <
Lines < Chamber) to prevent condensation.

Critical Hardware Components

o Bubbler (Ampoule): Use a stainless steel bubbler capable of vacuum sealing.
o Protocol: Fill in an inert glovebox (

ppm).

o Heating Jacket: The bubbler must be heated to 50-70°C to generate sufficient vapor
pressure.

e Line Heating: All delivery lines between the bubbler and the chamber must be heat-traced to
10-20°C above the bubbler temperature (e.g., 80-90°C).

o Failure Mode: If lines are cooler than the bubbler, the precursor will condense, causing
inconsistent dosing and particle generation.

o Co-Reactant Line: Ensure the oxidant (
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) or chalcogen source (

) enters through a separate port to prevent CVD-like reactions in the manifold.

Process Window & Chemistry

Because Sb(OTMS)3 is a siloxide, the reaction mechanism involves the cleavage of the Sb-O
bond or the O-Si bond depending on the co-reactant.

Reaction Mechanism (Oxide Growth)
Half-Reaction A (Precursor Pulse):
e The precursor reacts with surface hydroxyls. The bulky TMS group leaves as trimethylsilanol.

Half-Reaction B (Oxidant Pulse -

):

o Water hydrolyzes the remaining siloxy ligands, regenerating the hydroxyl surface for the next

cycle.

ALD Cycle Timing Protocol

The following timing is a starting point for a reactor volume of ~1 liter.
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Step Action Time (s) Purpose
Saturate surface with
1 Pulse Sb(OTMS)3 05-2.0
Sh precursor.
Remove excess
Purge ( precursor and TMS-
2 10.0 - 20.0 OH byproduct. Long
) purge required due to
high MW.
Introduce
3 Pulse Co-Reactant 0.1-05 or
Purge ( Remove unreacted
4 10.0-15.0 oxidant and
) byproducts.

Process Optimization Workflow
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Start Process Development

Step 1: Saturation Curve

Fix Temp (150°C)
Vary Pulse A (0.1s -> 3s)

No (Increase Pulse)

Is GPC Constant? :

Yes (Saturation Reached)

Step 2: ALD Window

Fix Pulse (Sat.)
Vary Temp (100°C -> 300°C)

No (CVD/Condensation)

Stable GPC?

Yes (ALD Window Found)

Standard Recipe Defined

Click to download full resolution via product page

Figure 2: Workflow for establishing the ALD window for a new precursor.

Characterization & Validation

To confirm the deposition is true ALD and the material quality is high, perform the following:

¢ Ellipsometry / XRR:
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o Metric: Growth Per Cycle (GPC).

o Target: Constant GPC (~0.5 - 1.0 A/cycle) vs. pulse time indicates self-limiting behavior.

» X-Ray Photoelectron Spectroscopy (XPS):
o Metric: Elemental Composition.[3]

o Critical Check:Silicon Content. Since the ligand contains Si, high Si% in the film indicates
incomplete ligand exchange (reaction temp too low) or decomposition (temp too high).

o Target: Sb:O ratio approx 2:3 (for

o XRD (X-Ray Diffraction):
o Metric: Crystallinity.[3]

o Note: As-deposited films at low temp (<150°C) are often amorphous. Annealing at >250°C

may be required to crystallize

or

Troubleshooting Guide
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Symptom Probable Cause Corrective Action

Increase bubbler temp to

Bubbler too cold; Precursor 60°C; Check precursor color
No Growth )
decomposed. (should be clear/yellowish, not
black).
) Increase reactor temperature;
] - ) Incomplete reaction; ]
High Silicon Impurity Increase water pulse time;

Decomposition.
Check for leaks.

o Increase line heating (+10°C);
] ] Condensation in lines; )
Non-Uniform Film o Increase purge time (heavy
Insufficient purge.
molecules desorb slowly).

Ensure pulses A and B never
High Particle Count Gas phase reaction (CVD). overlap; Increase purge times

significantly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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